molecular formula C17H17FN2O3S B5127605 2-Fluoro-N-[4-(pyrrolidine-1-sulfonyl)phenyl]benzamide

2-Fluoro-N-[4-(pyrrolidine-1-sulfonyl)phenyl]benzamide

Cat. No.: B5127605
M. Wt: 348.4 g/mol
InChI Key: GYBKLVMYZPCLSS-UHFFFAOYSA-N
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Description

2-Fluoro-N-[4-(pyrrolidine-1-sulfonyl)phenyl]benzamide is a synthetic organic compound that features a fluorine atom, a pyrrolidine ring, and a sulfonamide group. This compound is of interest in medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse interactions with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-N-[4-(pyrrolidine-1-sulfonyl)phenyl]benzamide typically involves multiple steps:

    Formation of the Pyrrolidine Sulfonamide: This step involves the reaction of pyrrolidine with a sulfonyl chloride to form the pyrrolidine sulfonamide.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via a nucleophilic substitution reaction, often using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

    Coupling with Benzamide: The final step involves coupling the fluorinated pyrrolidine sulfonamide with benzamide under conditions that promote amide bond formation, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N-[4-(pyrrolidine-1-sulfonyl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.

    Reduction: The amide bond can be reduced to form amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-N-[4-(pyrrolidine-1-sulfonyl)phenyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-Fluoro-N-[4-(pyrrolidine-1-sulfonyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the sulfonamide group play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity. The pyrrolidine ring contributes to the compound’s overall three-dimensional structure, allowing it to fit into the active sites of target proteins.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-N-[4-(methylsulfonyl)phenyl]benzamide: Similar structure but with a methyl group instead of the pyrrolidine ring.

    2-Fluoro-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzamide: Similar structure but with a carbonyl group instead of the sulfonamide group.

Uniqueness

2-Fluoro-N-[4-(pyrrolidine-1-sulfonyl)phenyl]benzamide is unique due to the presence of the pyrrolidine sulfonamide moiety, which imparts distinct chemical and biological properties. The combination of the fluorine atom, the sulfonamide group, and the pyrrolidine ring makes this compound particularly interesting for medicinal chemistry applications, as it offers a unique set of interactions with biological targets.

Biological Activity

2-Fluoro-N-[4-(pyrrolidine-1-sulfonyl)phenyl]benzamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H20FN2O2SC_{18}H_{20}FN_2O_2S, with a molecular weight of approximately 342.43 g/mol. The compound features a fluorine atom, a sulfonamide group, and a pyrrolidine moiety, which contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to this compound. For instance, compounds with similar structural motifs have shown significant cytotoxic effects against various cancer cell lines. A notable study demonstrated that certain sulfonamide derivatives exhibited IC50 values lower than standard chemotherapeutics like doxorubicin, indicating potent antiproliferative effects .

Table 1: Cytotoxic Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Reference
Compound AA4315.2
Compound BHT293.8
Compound CJurkat6.0

The mechanism through which this compound exerts its effects may involve inhibition of specific enzymes or receptors. For example, SAR studies on similar pyrrolidine-containing compounds indicate that modifications in the phenyl ring can significantly enhance binding affinity and selectivity for target proteins, such as histamine H3 receptors .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings from SAR analyses suggest that:

  • Fluorine Substitution : The presence of a fluorine atom enhances lipophilicity and may improve cellular uptake.
  • Pyrrolidine Ring : Modifications in the pyrrolidine structure can influence receptor binding and biological efficacy.
  • Sulfonamide Group : This moiety is essential for maintaining biological activity, as it participates in hydrogen bonding with target proteins.

Case Studies

A recent case study examined the effects of structurally related compounds on cancer cell proliferation. The results indicated that compounds with a similar sulfonamide structure exhibited significant inhibition of cell growth in vitro, with a mechanism involving apoptosis induction and cell cycle arrest .

Properties

IUPAC Name

2-fluoro-N-(4-pyrrolidin-1-ylsulfonylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O3S/c18-16-6-2-1-5-15(16)17(21)19-13-7-9-14(10-8-13)24(22,23)20-11-3-4-12-20/h1-2,5-10H,3-4,11-12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYBKLVMYZPCLSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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